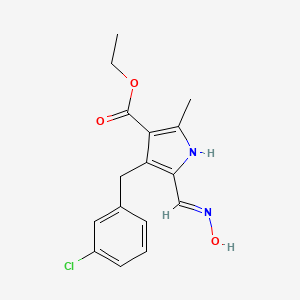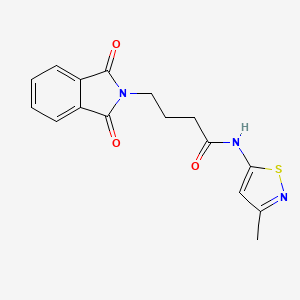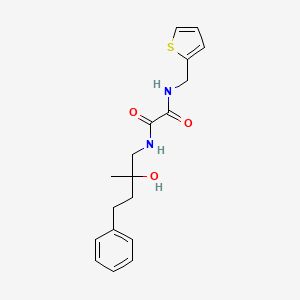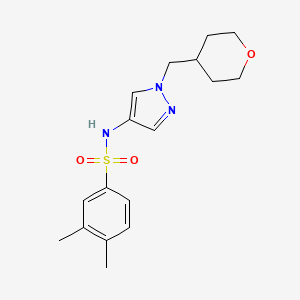![molecular formula C26H30N4O5S B2504842 2-[3-(1,3-benzodioxol-5-ylmethyl)-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanyl-N,N-diethylacetamide CAS No. 896683-46-8](/img/structure/B2504842.png)
2-[3-(1,3-benzodioxol-5-ylmethyl)-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanyl-N,N-diethylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-[3-(1,3-benzodioxol-5-ylmethyl)-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanyl-N,N-diethylacetamide” belongs to the class of organic compounds known as benzodioxoles . These are organic compounds containing a benzene ring fused to either isomers of dioxole. Dioxole is a five-membered unsaturated ring of two oxygen atoms and three carbon atoms .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . The synthesis typically involves several steps, including the use of reagents such as bromo-benzo dioxole, PdCl2, xantphos, Cs2CO3, and others . The reaction conditions often involve heating and the use of solvents such as 1,4-dioxane and toluene .
Molecular Structure Analysis
The molecular structure of the compound can be analyzed using various techniques such as vibrational spectral analysis and quantum chemical computations based on density functional theory . The equilibrium structural geometry, various bonding features, and harmonic vibrational wavenumbers of the compound can be investigated .
Chemical Reactions Analysis
The compound can undergo various chemical reactions, as indicated by the presence of functional groups such as the benzodioxole and morpholin-4-yl groups . The analysis of the electron density of HOMO and LUMO gives an idea of the delocalization and the low value of the energy gap indicates electron transfer within the molecule .
Physical And Chemical Properties Analysis
The physical and chemical properties of the compound can be analyzed using various techniques. For instance, the FT-IR and FT-Raman spectra of the compound can be recorded and analyzed . The distribution of natural atomic charges reflects the presence of intramolecular hydrogen bonding .
科学的研究の応用
Antimicrobial Activity
Research has demonstrated the antimicrobial efficacy of compounds structurally related to 2-[3-(1,3-benzodioxol-5-ylmethyl)-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanyl-N,N-diethylacetamide. For instance, a study reported the synthesis and antimicrobial activity of 6-(1,3-benzodioxol-5-ylmethyl)-5-ethyl-2-{[2-(morpholin-4-yl)ethyl]sulfanyl}pyrimidin-4(3H)-one, showcasing its effectiveness against various bacterial and fungal strains. The compound exhibited a significant minimum inhibitory concentration (MIC) against S. aureus and demonstrated activity against B. subtilis, B. cereus, C. albicans, and A. niger, highlighting its potential as a candidate for antimicrobial drug development (Attia et al., 2014).
Antitumor Activity
Another area of interest is the compound's antitumor potential. A study on novel 3-benzyl-substituted-4(3H)-quinazolinones, structurally similar to the compound , evaluated their in vitro antitumor activity. The research identified several analogues demonstrating broad spectrum antitumor activity, with certain compounds being 1.5–3.0-fold more potent than the positive control 5-FU. This indicates the compound's potential utility in cancer treatment by inhibiting crucial pathways associated with tumor growth and survival (Al-Suwaidan et al., 2016).
Biological Activity and Potential Applications
Further studies explore the biological activity of quinazolinone derivatives, with research highlighting the synthesis of 2-sulfanyl-substituted 3-ethyl-3H-spiro[benzo[h]quinazolin-5,1′-cyclohexane]-4(6H)-ones. These compounds exhibited high anti-monoamine oxidase and antitumor activity, suggesting their potential in developing treatments for neurological disorders and cancer (Markosyan et al., 2015).
特性
IUPAC Name |
2-[3-(1,3-benzodioxol-5-ylmethyl)-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanyl-N,N-diethylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N4O5S/c1-3-28(4-2)24(31)16-36-26-27-21-7-6-19(29-9-11-33-12-10-29)14-20(21)25(32)30(26)15-18-5-8-22-23(13-18)35-17-34-22/h5-8,13-14H,3-4,9-12,15-17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVFVKHBRFOSVDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CSC1=NC2=C(C=C(C=C2)N3CCOCC3)C(=O)N1CC4=CC5=C(C=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl (E)-4-[methyl-[1-(4-methylsulfonylphenyl)ethyl]amino]-4-oxobut-2-enoate](/img/structure/B2504759.png)


![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)propanamide](/img/structure/B2504764.png)
![1-[4-(5-Bromo-4-methoxypyrimidin-2-yl)piperazin-1-yl]-2-chloropropan-1-one](/img/structure/B2504765.png)


![(E)-N-(7-methyl-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2504770.png)
![4-(2,4-dimethylphenoxy)-N-[4-(propan-2-yloxy)phenyl]butanamide](/img/structure/B2504774.png)



![5-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(2-fluorophenyl)triazol-4-amine](/img/structure/B2504779.png)
![5,6-Dimethyl-3-[(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B2504782.png)